molecular formula C7H4FIN2 B1441006 4-Fluoro-5-iodo-1H-indazole CAS No. 1082041-87-9

4-Fluoro-5-iodo-1H-indazole

Cat. No. B1441006
CAS RN: 1082041-87-9
M. Wt: 262.02 g/mol
InChI Key: ZYMYYSVDKAMZHI-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-1H-indazole is a chemical compound with the molecular formula C7H4FIN2 . It has a molecular weight of 262.03 and is a solid at room temperature . It is typically stored in a dark place, sealed in dry conditions, and at room temperature .


Synthesis Analysis

The synthesis of indazoles, including 4-Fluoro-5-iodo-1H-indazole, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-5-iodo-1H-indazole consists of a pyrazole ring fused to a benzene ring, with a fluorine atom at the 4-position and an iodine atom at the 5-position .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . The synthesis of indazoles involves various reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and more .


Physical And Chemical Properties Analysis

4-Fluoro-5-iodo-1H-indazole is a solid at room temperature . It has a molecular weight of 262.03 and a molecular formula of C7H4FIN2 .

Scientific Research Applications

Medicinal Chemistry: Antihypertensive Agents

4-Fluoro-5-iodo-1H-indazole: has been explored for its potential in medicinal chemistry, particularly as an antihypertensive agent . The indazole nucleus is a common motif in many pharmacologically active compounds, and its modification can lead to significant biological activity. In the case of antihypertensive applications, the electron-withdrawing fluorine and iodine substituents may enhance the compound’s affinity for biological targets involved in blood pressure regulation.

Oncology: Anticancer Research

The indazole ring system, including derivatives like 4-Fluoro-5-iodo-1H-indazole , is being studied for anticancer properties . Its ability to interact with various enzymes and receptors that are overexpressed in cancer cells makes it a valuable scaffold for developing novel chemotherapeutic agents. The halogenated indazoles are particularly interesting due to their potential to form stable interactions with biomolecules.

Neuropharmacology: Serotonin Receptor Antagonists

Research into serotonin receptor antagonists has included compounds with an indazole structure, such as 4-Fluoro-5-iodo-1H-indazole . These compounds can play a role in treating neurological disorders by modulating the serotonin pathways, which are crucial for mood regulation and other cognitive functions.

Enzyme Inhibition: Aldol Reductase Inhibitors

Indazole derivatives are being investigated for their role as aldol reductase inhibitors . This enzyme is involved in the polyol pathway, which is significant in the context of diabetic complications. Inhibitors based on the indazole scaffold could provide therapeutic benefits in managing diabetes-related secondary conditions.

Infectious Diseases: HIV Protease Inhibitors

The fight against HIV has led to the exploration of indazole-based compounds, including 4-Fluoro-5-iodo-1H-indazole , as protease inhibitors . These inhibitors are crucial in the lifecycle of the virus, and modifications to the indazole core can lead to compounds with improved efficacy and pharmacokinetic profiles.

Renewable Energy: Dye-Sensitized Solar Cells (DSSCs)

Indazole compounds have found applications beyond pharmacology, such as in the development of dye-sensitized solar cells (DSSCs) . The conjugated system of 4-Fluoro-5-iodo-1H-indazole can be utilized in the design of sensitizers for DSSCs, contributing to the efficiency of light absorption and electron transfer processes.

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4-Fluoro-5-iodo-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as iridium, lanthanum, and europium . This coordination allows it to form either heteroleptic or homoleptic triplet photosensitizers . These photosensitizers are the primary targets of 4-Fluoro-5-iodo-1H-indazole and play a crucial role in its applications, particularly in dye-sensitized solar cells (DSSCs) .

Mode of Action

The mode of action of 4-Fluoro-5-iodo-1H-indazole involves its interaction with its targets, the metal centers. The compound coordinates to these metal centers to form photosensitizers. This interaction results in an efficient ligand to metal energy transfer process . This energy transfer process is critical for the functioning of DSSCs.

Biochemical Pathways

Indazole-containing heterocyclic compounds, which include 4-fluoro-5-iodo-1h-indazole, have been found to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a role in the treatment of respiratory diseases . This suggests that the compound may affect the biochemical pathways related to these diseases.

Result of Action

The molecular and cellular effects of 4-Fluoro-5-iodo-1H-indazole’s action are largely dependent on its applications. In the context of DSSCs, the energy transfer process resulting from the compound’s interaction with metal centers can enhance the efficiency of these cells . In a medicinal context, the compound’s action as a selective inhibitor of phosphoinositide 3-kinase δ could potentially lead to therapeutic effects in treating respiratory diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-5-iodo-1H-indazole. For instance, the efficiency of energy transfer in DSSCs can be affected by factors such as light intensity and temperature . In a biological context, factors such as pH and the presence of other molecules can influence the compound’s interaction with its targets and its overall efficacy

properties

IUPAC Name

4-fluoro-5-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMYYSVDKAMZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-iodo-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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